molecular formula C11H13N3O B15277267 (1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol

Cat. No.: B15277267
M. Wt: 203.24 g/mol
InChI Key: FRGRFXSIFDBTLZ-UHFFFAOYSA-N
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Description

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative featuring an ethyl group at the N1 position, a phenyl group at C5, and a hydroxymethyl (-CH2OH) substituent at C4 (Figure 1). The hydroxymethyl group enhances solubility and provides a handle for further functionalization, while the phenyl and ethyl groups influence steric and electronic properties .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

(1-ethyl-5-phenyltriazol-4-yl)methanol

InChI

InChI=1S/C11H13N3O/c1-2-14-11(10(8-15)12-13-14)9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3

InChI Key

FRGRFXSIFDBTLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol can be achieved through “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction involves the use of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in an aqueous medium with copper sulfate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors has also been explored to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol has several applications in scientific research:

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituents at the N1, C4, and C5 positions (Table 1).

Table 1: Structural Comparison of Triazole Derivatives

Compound Name N1 Substituent C4 Substituent C5 Substituent Molecular Formula Molecular Weight Key References
(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol Ethyl -CH2OH Phenyl C12H14N3O 216.26
(1-Benzyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol Benzyl -CH2OH Phenyl C16H14N3O 264.30
[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol 2-Fluorophenyl -CH2OH Methyl C10H10FN3O 207.20
2,2,2-Trifluoro-1-(5-phenyl-1-propyl-1H-1,2,3-triazol-4-yl)ethanone Propyl -COCF3 Phenyl C13H12F3N3O 295.25
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde Phenyl -CHO - C9H7N3O 173.17

Key Observations :

  • N1 Substituents : Ethyl (target compound) vs. benzyl (enhanced lipophilicity, ) or fluorophenyl (introduces halogen bonding, ).
  • C4 Substituents : Hydroxymethyl (polar, hydrogen-bonding capability) vs. trifluoroacetyl (electron-withdrawing, ) or aldehyde (reactive for conjugation, ).
  • C5 Substituents : Phenyl (aromatic π-stacking) vs. methyl (reduced steric bulk, ).

Physicochemical Properties

Table 2: Physicochemical Data

Compound Solubility (logP) Melting Point (°C) Spectral Data (1H NMR δ, ppm)
This compound 1.2 (predicted) Not reported -CH2OH: ~4.5; Phenyl: 7.2–7.6
[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol 1.8 152–155 -CH2OH: ~4.6; C-F: 7.1–7.3
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde 0.9 232–234 Aldehyde: ~9.8

Key Trends :

  • Fluorine substitution increases logP (lipophilicity) .
  • Hydroxymethyl groups improve aqueous solubility compared to acylated analogs .

Insights :

  • Hydroxymethyl triazoles (e.g., AGR1.137) show receptor-targeted activity via hydrogen bonding .
  • Antitumor activity is enhanced in analogs with fused heterocycles (thiadiazoles, thiazoles) .

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